Engineered Lipophilicity: XLogP3-AA Advantage vs. 5,5-Dioxido Analog
The target compound's non-oxidized thieno[3,4-c]pyrazole core results in a substantially higher predicted lipophilicity (XLogP3-AA = 2.9) compared to its 5,5-dioxido (sulfone) analog, which has an XLogP3-AA of 1.6 [1][2]. This higher logP is consistent with enhanced membrane permeability potential, a critical parameter for oral bioavailability and cell-based assay performance [1]. The difference of 1.3 log units signifies more than a tenfold shift in octanol-water partition coefficient, directly impacting compound distribution in biological systems.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | N1-(sec-butyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide; XLogP3-AA = 1.6 |
| Quantified Difference | Δ = 1.3 units (>10-fold difference in partition coefficient) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm |
Why This Matters
This quantitative logP difference allows researchers to select the optimal compound for target permeability or aqueous solubility requirements, providing a measurable basis for compound selection.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 18584348, N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/941973-96-2. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 18586476, N1-(sec-butyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/899750-89-1. View Source
